Cas no 227027-70-5 (4-(2,6-dichlorophenyl)butan-2-one)

4-(2,6-dichlorophenyl)butan-2-one structure
227027-70-5 structure
Product Name:4-(2,6-dichlorophenyl)butan-2-one
CAS No:227027-70-5
MF:C10H10Cl2O
MW:217.091801166534
MDL:MFCD11655152
CID:3915087
PubChem ID:43370301
Update Time:2025-10-29

4-(2,6-dichlorophenyl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone, 4-(2,6-dichlorophenyl)-
    • 4-(2,6-Dichlorophenyl)butan-2-one
    • CS-0275913
    • 227027-70-5
    • EN300-1966953
    • 4-(2,6-dichlorophenyl)butan-2-one
    • MDL: MFCD11655152
    • Inchi: 1S/C10H10Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3
    • InChI Key: ILVJZDPRCQXNCD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1CCC(C)=O)Cl

Computed Properties

  • Exact Mass: 216.0108703g/mol
  • Monoisotopic Mass: 216.0108703g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 4-(2,6-dichlorophenyl)butan-2-one

4-(2,6-Dichlorophenyl)butan-2-one (CAS 227027-70-5): A Comprehensive Overview

4-(2,6-Dichlorophenyl)butan-2-one (CAS 227027-70-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This chlorinated aromatic ketone features a unique molecular structure with a 2,6-dichlorophenyl group attached to a butan-2-one backbone, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery and material science due to its versatile reactivity.

The compound's chemical properties include a molecular weight of 217.09 g/mol and a distinct aromatic ketone character. Its dichlorophenyl moiety contributes to both lipophilicity and electronic effects that influence its reactivity patterns. Recent studies have explored its use as a building block for more complex molecules, particularly in the development of novel pharmaceutical intermediates and specialty chemicals.

In the context of current research trends, 4-(2,6-dichlorophenyl)butan-2-one has been investigated for its potential in creating bioactive compounds. The presence of the chlorine substituents at the 2 and 6 positions of the phenyl ring offers interesting possibilities for further functionalization, making this compound particularly valuable in medicinal chemistry applications. Scientists are examining its role in the synthesis of compounds with potential therapeutic effects, though specific applications remain in the research phase.

The synthetic utility of CAS 227027-70-5 extends to various organic transformations. Its ketone functionality allows for numerous reactions including reductions, nucleophilic additions, and condensation reactions. The dichlorophenyl group provides both steric and electronic effects that can influence reaction outcomes, making this compound a valuable tool for studying structure-activity relationships in organic synthesis.

From a commercial perspective, the demand for 4-(2,6-dichlorophenyl)butan-2-one has been steadily increasing due to its importance in chemical research and drug development. Suppliers typically offer this compound in various purity grades, with analytical standards available for research purposes. The global market for such specialty chemical intermediates continues to grow, particularly in regions with strong pharmaceutical and biotechnology sectors.

Environmental and safety considerations for 4-(2,6-dichlorophenyl)butan-2-one follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper chemical safety measures should always be observed when working with this compound, including the use of appropriate personal protective equipment and proper ventilation in working areas.

Analytical characterization of CAS 227027-70-5 typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods confirm the compound's identity and purity, which are crucial for research applications. Recent advances in analytical technology have improved the ability to detect and quantify this compound in complex mixtures, supporting its use in various chemical studies.

The future research directions for 4-(2,6-dichlorophenyl)butan-2-one may include exploration of its derivatives and investigation of its potential in new synthetic methodologies. As the pharmaceutical industry continues to seek novel chemical building blocks, compounds like this with versatile functionality are likely to remain important tools in drug discovery programs.

For researchers working with aromatic ketones or chlorinated compounds, understanding the properties and applications of 4-(2,6-dichlorophenyl)butan-2-one can provide valuable insights. Its combination of aromatic and aliphatic characteristics, along with the presence of halogen substituents, makes it an interesting subject for both fundamental chemical studies and applied research in material science and medicinal chemistry.

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